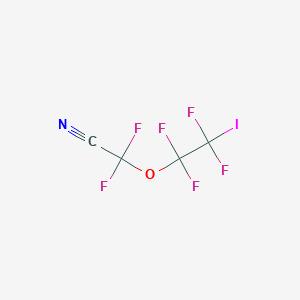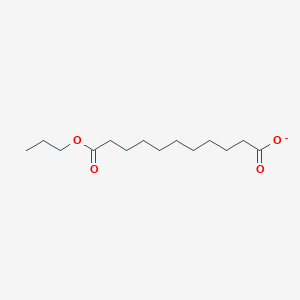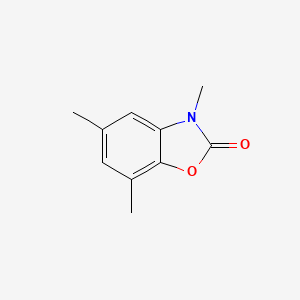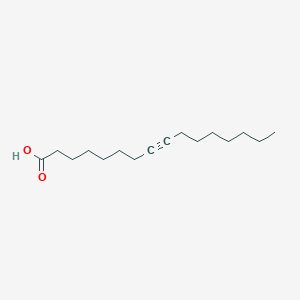
8-Hexadecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hexadecynoic acid is a long-chain fatty acid with a triple bond at the eighth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Hexadecynoic acid can be synthesized through various methods, including the alkylation of terminal alkynes with long-chain alkyl halides. One common approach involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium amide or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted alkynes.
Wissenschaftliche Forschungsanwendungen
8-Hexadecynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in the molecule allows it to participate in unique chemical reactions, which can modulate biological activities. For example, it may inhibit specific enzymes or interact with cellular membranes, affecting their function and integrity.
Vergleich Mit ähnlichen Verbindungen
7,10-Dihydroxy-8(E)-hexadecenoic acid: A hydroxy fatty acid with similar chain length but different functional groups.
Palmitoleic acid: An unsaturated fatty acid with a double bond at the ninth carbon position.
Oleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon position.
Uniqueness: 8-Hexadecynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to other similar long-chain fatty acids. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90284-25-6 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
hexadec-8-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-7,10-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
OGXDPOIXMXFWHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
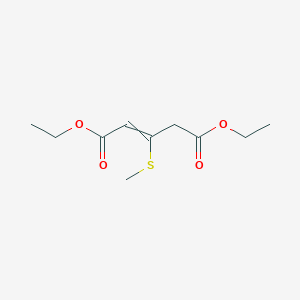
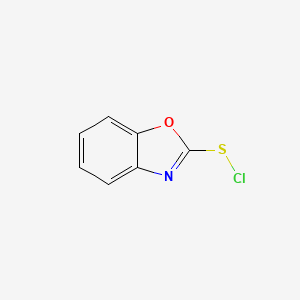

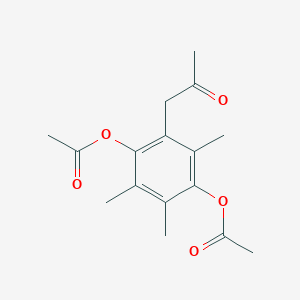
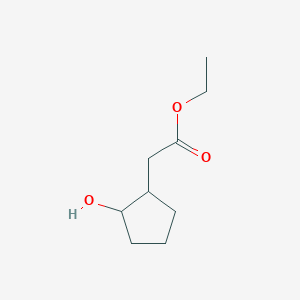


![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
